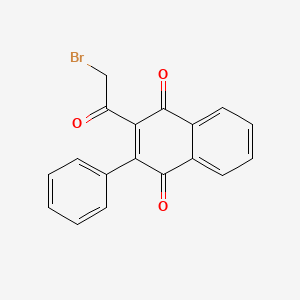
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities.
Méthodes De Préparation
The synthesis of 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- typically involves the bromination of 1,4-naphthoquinone followed by acetylation and phenylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride for acetylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- has been extensively studied for its potential therapeutic applications. It has shown promise in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its effects on immune cells, particularly in modulating T cell responses.
Industry: Utilized in the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in autoimmune responses . This modulation of the immune system helps in reducing the severity of autoimmune diseases.
Comparaison Avec Des Composés Similaires
Similar compounds include other naphthoquinone derivatives such as:
2-Bromo-1,4-naphthoquinone: Shares similar bromination but lacks the acetyl and phenyl groups.
1,4-Naphthoquinone: The parent compound without any substitutions.
Menadione (2-methyl-1,4-naphthoquinone): A methylated derivative with different biological activities. 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- is unique due to its specific substitutions, which confer distinct biological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
56620-74-7 |
|---|---|
Formule moléculaire |
C18H11BrO3 |
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
2-(2-bromoacetyl)-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H11BrO3/c19-10-14(20)16-15(11-6-2-1-3-7-11)17(21)12-8-4-5-9-13(12)18(16)22/h1-9H,10H2 |
Clé InChI |
ZIHUJXAKUSXIEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


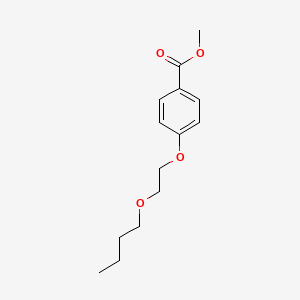
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
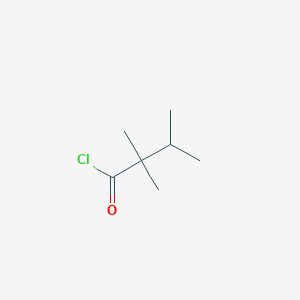
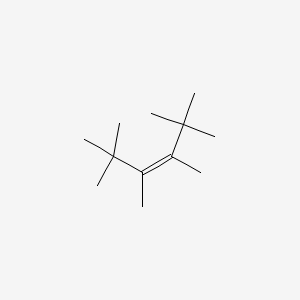
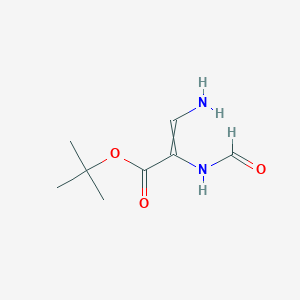
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
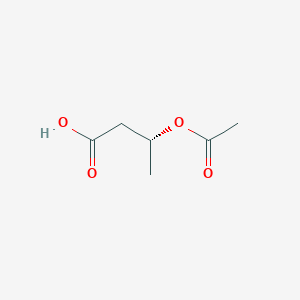

![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)
![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)
![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
